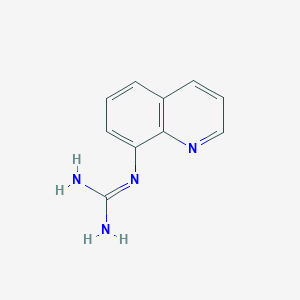
1-(8-Quinolyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-Quinolyl)guanidine is a compound that features a guanidine group attached to the 8-position of a quinoline ring. Guanidine derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit interesting biological activities.
準備方法
The synthesis of 1-(8-Quinolyl)guanidine typically involves the reaction of 8-aminoquinoline with a guanidylating agent. Common guanidylating agents include thiourea derivatives, S-methylisothiourea, and carbodiimides. The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for guanidine derivatives often involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The choice of guanidylating agent and reaction conditions can be tailored to achieve the desired product specifications .
化学反応の分析
1-(8-Quinolyl)guanidine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.
科学的研究の応用
1-(8-Quinolyl)guanidine has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: In industrial applications, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1-(8-Quinolyl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. For example, in antimicrobial applications, the compound can disrupt the cell membrane of bacteria, leading to cell death .
類似化合物との比較
1-(8-Quinolyl)guanidine can be compared with other guanidine derivatives, such as:
1-(2-Quinolyl)guanidine: Similar in structure but with the guanidine group attached to the 2-position of the quinoline ring. This positional difference can lead to variations in chemical reactivity and biological activity.
1-(4-Quinolyl)guanidine: Another positional isomer with the guanidine group at the 4-position. This compound may exhibit different pharmacokinetic properties and therapeutic potential.
N,N’-Disubstituted guanidines: These compounds have additional substituents on the guanidine group, which can enhance their stability and specificity for certain applications .
The uniqueness of this compound lies in its specific structural arrangement, which allows for a distinct set of chemical and biological properties. Its ability to form stable complexes and interact with a wide range of molecular targets makes it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
2-quinolin-8-ylguanidine |
InChI |
InChI=1S/C10H10N4/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1-6H,(H4,11,12,14) |
InChIキー |
LMHOGLGPAFLJIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N=C(N)N)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13679093.png)
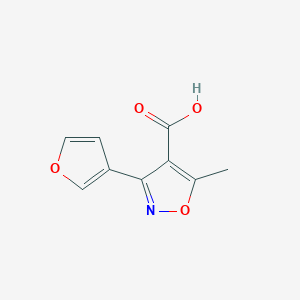
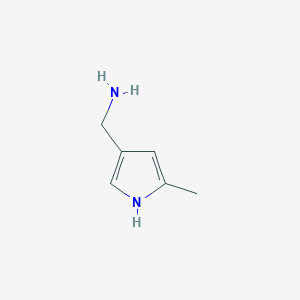

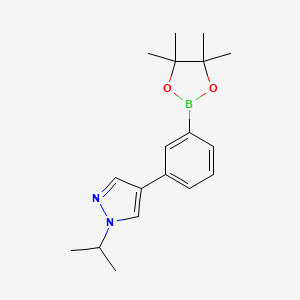
![N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide](/img/structure/B13679116.png)
![5-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13679121.png)
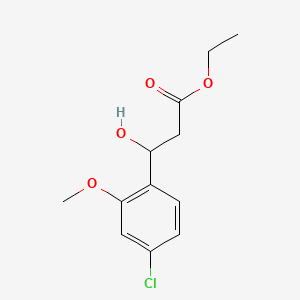

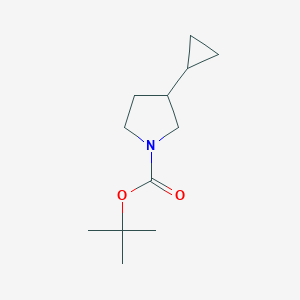

![2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile](/img/structure/B13679151.png)
